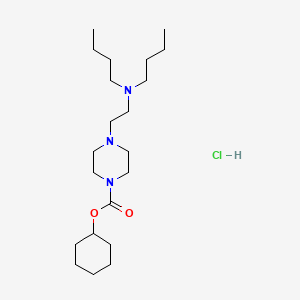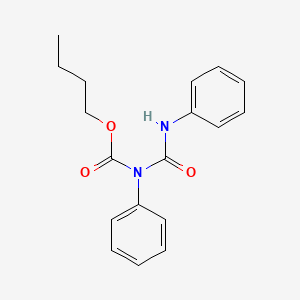![molecular formula C10H22O2 B14707304 2-Methyl-1,1-bis[(propan-2-yl)oxy]propane CAS No. 13262-23-2](/img/structure/B14707304.png)
2-Methyl-1,1-bis[(propan-2-yl)oxy]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-diisopropoxy-2-methyl-propane is an organic compound with the molecular formula C10H22O2 It is a derivative of propane, where two isopropoxy groups are attached to the first carbon atom, and a methyl group is attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-diisopropoxy-2-methyl-propane can be synthesized through the reaction of 2-methylpropane-1,1-diol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1-diisopropoxy-2-methyl-propane may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation, ensures the production of high-quality 1,1-diisopropoxy-2-methyl-propane.
Análisis De Reacciones Químicas
Types of Reactions
1,1-diisopropoxy-2-methyl-propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
1,1-diisopropoxy-2-methyl-propane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for biological samples.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1,1-diisopropoxy-2-methyl-propane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,1-diethoxy-2-methyl-propane: Similar structure but with ethoxy groups instead of isopropoxy groups.
1,1-dimethoxy-2-methyl-propane: Similar structure but with methoxy groups instead of isopropoxy groups.
1,1-diisopropoxy-2-ethyl-propane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1,1-diisopropoxy-2-methyl-propane is unique due to the presence of isopropoxy groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
13262-23-2 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
2-methyl-1,1-di(propan-2-yloxy)propane |
InChI |
InChI=1S/C10H22O2/c1-7(2)10(11-8(3)4)12-9(5)6/h7-10H,1-6H3 |
Clave InChI |
SHGALQWNKVOHRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


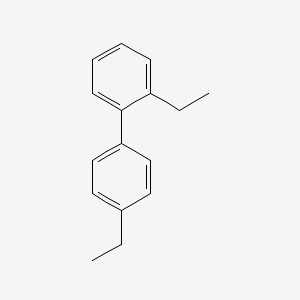

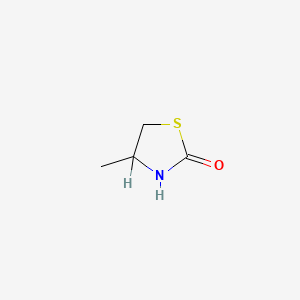
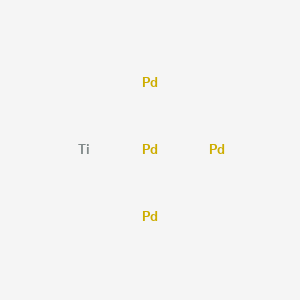


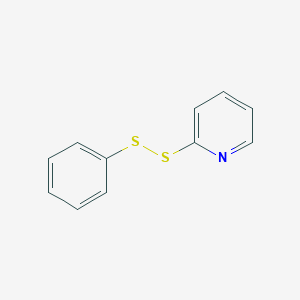
![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
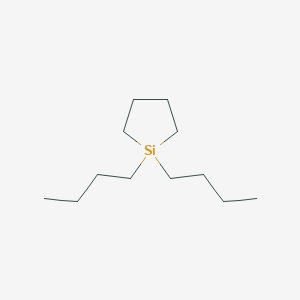
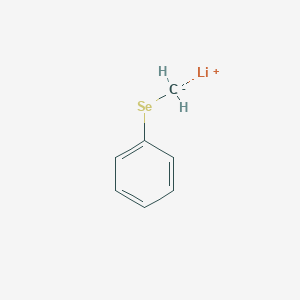
![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)
